Ethyl (4-cyclohexylphenoxy)acetate

Description

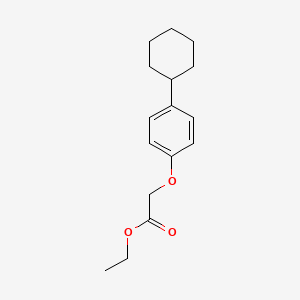

Ethyl (4-cyclohexylphenoxy)acetate is an organic ester compound characterized by a phenoxyacetic acid backbone substituted with a cyclohexyl group at the para-position of the phenyl ring and an ethyl ester group. Its molecular formula is C₁₆H₂₂O₃, with a molecular weight of 262.34 g/mol (calculated based on structural analogs in ). The cyclohexyl substituent imparts significant steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions compared to simpler phenyl derivatives.

Properties

IUPAC Name |

ethyl 2-(4-cyclohexylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-18-16(17)12-19-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHVQGFDHPZGMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-cyclohexylphenoxy)acetate typically involves the reaction of 4-cyclohexylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-cyclohexylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl (4-cyclohexylphenoxy)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl (4-cyclohexylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl (4-cyclohexylphenoxy)acetate belongs to a broader class of phenoxyacetic acid esters. Key structural variations among analogs include substituents on the phenyl ring (e.g., hydroxyl, methoxy, benzyloxy, halogen) and modifications to the ester group. These variations critically impact physicochemical properties and applications.

Data Table: Comparative Analysis of Ethyl Phenoxyacetate Derivatives

Key Comparisons:

Lipophilicity and Solubility: The cyclohexyl group in this compound enhances lipophilicity compared to polar substituents like hydroxyl (logP ~3.5 vs. ~1.8 for hydroxyl analogs) . This property may improve membrane permeability in biological systems. Halogenated derivatives (e.g., 4-chlorophenoxy in ) exhibit moderate solubility in organic solvents but higher reactivity in nucleophilic substitutions .

Reactivity :

- Hydroxyl and methoxy groups () increase susceptibility to oxidation or enzymatic hydrolysis, whereas benzyloxy groups () provide stability under acidic conditions .

- The cyclohexyl group likely reduces electrophilicity at the phenyl ring, making the compound less reactive in electrophilic substitutions compared to methyl or halogenated analogs .

Biological and Industrial Applications: Chlorophenoxy derivatives () are documented for antifungal and herbicidal activities due to electron-withdrawing Cl enhancing binding to target enzymes . Benzyloxy-substituted esters () are utilized in UV-resistant coatings, leveraging their aromatic stability .

Research Findings and Implications

- Safety Profile: this compound requires stringent handling (e.g., moisture control, inert atmosphere) due to its ester group’s hydrolysis sensitivity, as noted in safety protocols () .

- Structure-Activity Relationships (SAR) : Bulky substituents like cyclohexyl may hinder interaction with enzymes compared to smaller groups (e.g., methyl), but could enhance binding to hydrophobic pockets in proteins .

Biological Activity

Ethyl (4-cyclohexylphenoxy)acetate is a compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition may lead to reduced production of pro-inflammatory mediators, thereby alleviating inflammation.

Mechanism of Action:

- Enzyme Inhibition: this compound binds to COX enzymes, reducing the synthesis of prostaglandins.

- Receptor Interaction: It may interact with inflammatory receptors, modulating their activity and leading to decreased inflammatory responses.

Case Study 1: Efficacy Against Fungal Pathogens

A study published in the Journal of Medicinal Chemistry explored the fungicidal activity of various phenoxy derivatives, including this compound. The compound was tested against several phytopathogens, revealing moderate to high antifungal activity.

Table 2: Fungicidal Activity of this compound

| Fungal Pathogen | EC (mg/L) |

|---|---|

| Botrytis cinerea | 10.5 |

| Fusarium oxysporum | 12.3 |

| Sclerotinia sclerotiorum | 8.7 |

Case Study 2: Development of Therapeutic Agents

Another research effort focused on the synthesis of novel therapeutic agents based on the structure of this compound. The study highlighted its potential as a lead compound for developing new anti-inflammatory drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.